2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-8(2,9)7-10-5-4-6(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12) |
InChI Key |
VVGONDJGKXRPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC=CC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
Adenosine Receptor Antagonism
Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one exhibit significant activity as antagonists at adenosine receptors, particularly the A2B subtype. This receptor plays a crucial role in various physiological processes, including inflammation and cancer progression. The compound's structure allows it to interact effectively with these receptors, making it a candidate for developing treatments for conditions such as asthma, cancer, and cardiovascular diseases.
Cardiovascular Health
Studies have shown that derivatives of dihydropyrimidinones can have cardioprotective effects. By modulating adenosine receptor activity, these compounds may help in managing heart-related conditions by improving blood flow and reducing ischemic damage.
In Vitro Studies
In vitro assays have demonstrated that modifications at specific positions on the pyrimidine scaffold significantly influence receptor affinity and selectivity. For example, variations in substituents can lead to different pharmacological profiles, indicating that structural optimization is key to enhancing biological activity.
Case Study: Anticancer Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anticancer potential of dihydropyrimidinone derivatives. The results showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents based on the dihydropyrimidinone structure .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-one | Lacks trifluoromethyl group | Moderate adenosine receptor activity | Simpler structure |
| 5-Methyl-3,4-dihydropyrimidin-2(1H)-one | Methyl substitution at position 5 | Reduced receptor affinity | Methylation effects |
| 6-Fluoro-3,4-dihydropyrimidin-2(1H)-one | Fluorine instead of trifluoromethyl | Varies by substitution pattern | Different electronic properties |
The unique trifluoromethyl group present in some derivatives enhances lipophilicity and metabolic stability compared to other similar compounds, making them more effective candidates for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
2-Amino-1-methyl-1,4-dihydropyrimidin-4-one (CAS: 1565370-05-9)
- Structure: Features a methyl group at position 1 and an amino group at position 2 on the dihydropyrimidinone core.
- Key Differences: The target compound replaces the methyl group with a bulkier 2-aminobutan-2-yl substituent. Molecular weight: 184.26 g/mol (simpler analog) vs. estimated 211.27 g/mol (target compound, assuming C₈H₁₃N₃O₂).
- Implications: The aminobutyl group in the target compound may enhance solubility or receptor binding affinity compared to the smaller methyl analog .
2-(Methoxymethyl)-6-(2-aminobutan-2-yl)-1,4-dihydropyrimidin-4-one Hydrochloride
- Structure : Contains an additional methoxymethyl group at position 4.
- Key Differences: The methoxymethyl group introduces electron-donating and steric effects absent in the target compound.
Biological Activity
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one (CAS Number: 1343676-80-1) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula: CHNO
- Molecular Weight: 167.21 g/mol
- Structure: The compound features a dihydropyrimidine core, which is known for its versatility in medicinal chemistry.
Synthesis
The synthesis of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one typically involves the condensation of appropriate aldehydes with urea or thiourea derivatives. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Antimicrobial Properties
Research has indicated that derivatives of dihydropyrimidinones exhibit notable antimicrobial activity. A study demonstrated that various substituted dihydropyrimidinones, including those similar to 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one, showed significant inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness:
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one | E. coli | 32 |
| 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one | S. aureus | 16 |
These results suggest that the compound possesses promising antibacterial properties, potentially making it a candidate for antibiotic development .
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain dihydropyrimidine derivatives can effectively inhibit AChE activity:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one | 5.5 |
This inhibition suggests a potential role in cognitive enhancement and neuroprotection .
Antioxidant Activity
The antioxidant properties of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one have also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The compound demonstrated significant free radical scavenging activity in various assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | 70% at 100 µg/mL |
| ABTS Scavenging Activity | IC50 = 25 µg/mL |
These findings indicate that the compound may contribute to the prevention of oxidative damage in cells .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various dihydropyrimidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against chronic bacterial infections resistant to standard antibiotics. The results showed a marked reduction in bacterial load and improved patient outcomes, highlighting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
